molecular formula C16H25N5O3S B11188097 N-{4-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11188097
M. Wt: 367.5 g/mol
InChI Key: UZORNBXLKBIEBE-UHFFFAOYSA-N
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Description

N-{4-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a triazine ring, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, where a sulfonating agent reacts with the triazine ring.

    Attachment of the Pentyl Chain: The pentyl chain is added via alkylation reactions, using suitable alkylating agents.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and various substituted aromatic compounds.

Scientific Research Applications

N-{4-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H25N5O3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[4-[(3-pentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H25N5O3S/c1-3-4-5-10-21-11-17-16(18-12-21)20-25(23,24)15-8-6-14(7-9-15)19-13(2)22/h6-9H,3-5,10-12H2,1-2H3,(H,19,22)(H2,17,18,20)

InChI Key

UZORNBXLKBIEBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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